4-Chloro-2-fluorophenyl cyclopropyl ketone

Catalog No.
S744407
CAS No.
898790-24-4
M.F
C10H8ClFO
M. Wt
198.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluorophenyl cyclopropyl ketone

CAS Number

898790-24-4

Product Name

4-Chloro-2-fluorophenyl cyclopropyl ketone

IUPAC Name

(4-chloro-2-fluorophenyl)-cyclopropylmethanone

Molecular Formula

C10H8ClFO

Molecular Weight

198.62 g/mol

InChI

InChI=1S/C10H8ClFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2

InChI Key

YXKWPFIGAHBKIM-UHFFFAOYSA-N

SMILES

C1CC1C(=O)C2=C(C=C(C=C2)Cl)F

Canonical SMILES

C1CC1C(=O)C2=C(C=C(C=C2)Cl)F

4-Chloro-2-fluorophenyl cyclopropyl ketone is a chemical compound with the molecular formula C10H8ClFO and a molecular weight of approximately 198.62 g/mol. It is characterized by a cyclopropyl ketone structure, which features a cyclopropyl ring attached to a carbonyl group, along with a chlorinated and fluorinated phenyl group. This compound is notable for its relatively high boiling point of 282ºC and a density of 1.356 g/cm³ .

Typical of ketones and halogenated compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Halogenation: The presence of chlorine and fluorine atoms allows for further halogenation under appropriate conditions, potentially modifying its reactivity.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

The synthesis of 4-chloro-2-fluorophenyl cyclopropyl ketone typically involves several steps:

  • Formation of Cyclopropyl Ketone: Starting from cyclopropanecarboxylic acid or its derivatives, the cyclopropyl ring can be formed through methods such as ring-closing reactions.
  • Halogenation: The introduction of chlorine and fluorine can be achieved through electrophilic aromatic substitution or direct halogenation using reagents like chlorine gas or fluorinating agents.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques.

4-Chloro-2-fluorophenyl cyclopropyl ketone has potential applications in:

  • Pharmaceutical Development: Its unique structure may contribute to the design of new therapeutic agents.
  • Chemical Research: It can serve as an intermediate in the synthesis of more complex organic compounds.
  • Material Science: Due to its distinctive properties, it may find uses in developing novel materials or coatings.

Several compounds share structural characteristics with 4-chloro-2-fluorophenyl cyclopropyl ketone. A comparison highlights its uniqueness:

Compound NameMolecular FormulaKey Features
2-Chloro-4-fluorophenyl cyclopropyl ketoneC10H8ClFSimilar halogenated structure
4-Bromo-2-fluorophenyl cyclopropyl ketoneC10H8BrFBromine substitution instead of chlorine
3-Chloro-5-fluorophenyl cyclopropyl ketoneC10H8ClFDifferent positioning of halogens

4-Chloro-2-fluorophenyl cyclopropyl ketone stands out due to its specific combination of chlorine and fluorine substituents on the aromatic ring, which may influence its reactivity and biological activity differently compared to these similar compounds.

XLogP3

2.8

Wikipedia

(4-Chloro-2-fluorophenyl)(cyclopropyl)methanone

Dates

Modify: 2023-08-15

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